2-Hydroxy-2-(2-methoxy-4-pyridyl)acetic Acid
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Overview
Description
2-Hydroxy-2-(2-methoxypyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(2-methoxypyridin-4-yl)acetic acid typically involves the reaction of 2-methoxypyridine with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-hydroxy-2-(2-methoxypyridin-4-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methoxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Hydroxy-2-(2-methoxypyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(2-hydroxypyridin-4-yl)acetic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.
2-Methoxypyridine-4-boronic acid: Contains a boronic acid group instead of an acetic acid group.
Uniqueness
2-Hydroxy-2-(2-methoxypyridin-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-6-4-5(2-3-9-6)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
InChI Key |
NFGFPIUSGSPULF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(C(=O)O)O |
Origin of Product |
United States |
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